2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-3-4-14(22)9-18(13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-5-7-17(28-2)8-6-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPVYROWAPMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent-Driven Variations
Thiazole vs. Triazole/Thiadiazole Cores :
- The target compound’s 1,3-thiazole core offers electron-rich sulfur and nitrogen atoms, enhancing π-stacking and hydrogen-bonding capabilities. In contrast, triazole and thiadiazole derivatives (e.g., ) exhibit altered electronic profiles, affecting solubility and receptor interactions.
Chlorophenyl vs. Analogues with 4-methoxyphenyl (e.g., ) or 4-fluorophenyl (e.g., ) substituents may exhibit improved solubility due to polar methoxy/fluoro groups.
Carbamoyl vs. Sulfonyl Linkages :
- The carbamoyl group in the target compound allows for hydrogen bonding, whereas sulfonyl-containing analogues (e.g., ) offer stronger electron-withdrawing effects, influencing reactivity and metabolic stability.
Biological Activity
The compound 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide , often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 365.87 g/mol
Structural Features
- The presence of the thiazole ring is significant for its biological activity.
- The 5-chloro-2-methylphenyl moiety contributes to its pharmacological properties.
- The methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on thiazole derivatives reported the following IC₅₀ values against different cancer cell lines:
| Compound ID | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 1 | A-431 (skin) | 1.61 ± 1.92 |
| Compound 2 | Jurkat (leukemia) | 1.98 ± 1.22 |
| Compound 3 | U251 (glioblastoma) | <10 |
These findings suggest that the thiazole structure is crucial for eliciting cytotoxic effects against tumor cells .
The proposed mechanism of action for thiazole derivatives includes:
- Inhibition of Bcl-2 : Thiazole compounds have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
Anti-inflammatory and Antioxidant Properties
In addition to antitumor activity, thiazole derivatives have been evaluated for their anti-inflammatory and antioxidant properties. The presence of electron-donating groups such as methoxy enhances these activities.
Research Findings
A study demonstrated that a related thiazole compound exhibited significant inhibition of inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 75% |
| IL-6 | 68% |
| IL-1β | 70% |
These results indicate the potential of thiazole derivatives in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Chlorine Substitution : The presence of chlorine at specific positions on the phenyl ring enhances cytotoxicity.
- Methoxy Group : The methoxy substituent increases lipophilicity, aiding in cellular uptake.
- Thiazole Ring : Essential for interaction with biological targets, particularly in anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
